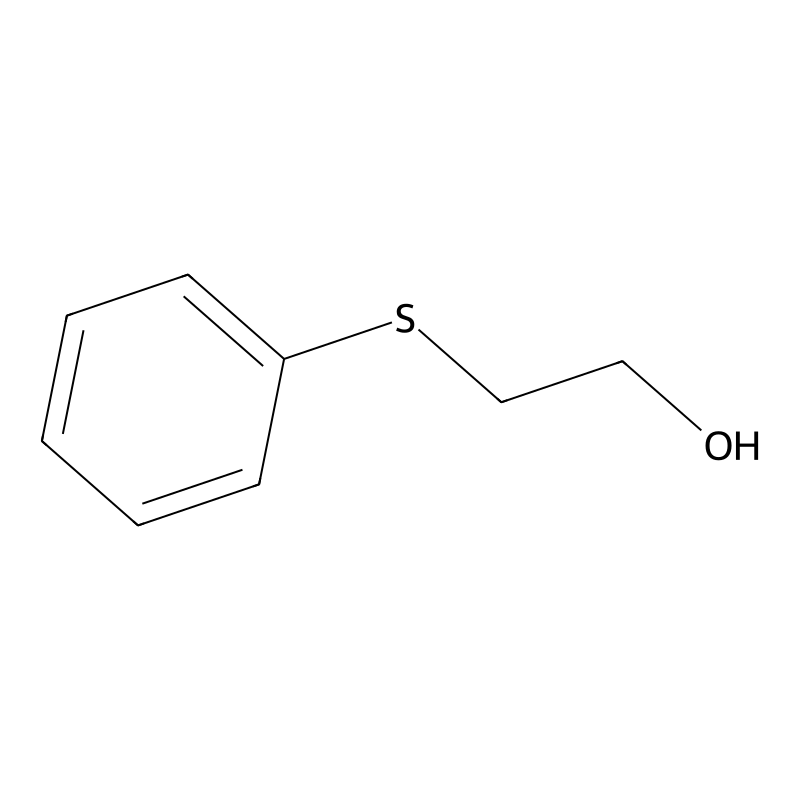2-(Phenylthio)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Indole
Scientific Field: Organic Chemistry
Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of indole.
Results or Outcomes: The outcome of this application is the production of indole, a heterocyclic compound that is prevalent in many natural products and drugs.
Synthesis of Benzofuran
Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of benzofuran.
Results or Outcomes: The outcome of this application is the production of benzofuran, a heterocyclic compound that is prevalent in many natural products and drugs.
Synthesis of Benzothiophene
Application Summary: 2-(Phenylthio)ethanol is used in the synthesis of benzothiophene.
Results or Outcomes: The outcome of this application is the production of benzothiophene, a heterocyclic compound that is used in the synthesis of various biologically active compounds.
Temporary Masking of Thymine Residue
Scientific Field: Biochemistry
Application Summary: 2-(Phenylthio)ethanol is used for temporary masking of the thymine residue during the synthesis of sugar modified thymidine derivatives.
Results or Outcomes: The outcome of this application is the production of sugar modified thymidine derivatives.
Preparation of 4-[2-(Phenylthio)ethoxy]phthalonitrile
Application Summary: 2-(Phenylthio)ethanol is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile.
Results or Outcomes: The outcome of this application is the production of 4-[2-(phenylthio)ethoxy]phthalonitrile, a precursor to phthalocyanines.
Antiseptic and Disinfectant
Scientific Field: Medicine
Application Summary: 2-(Phenylthio)ethanol is used as an antiseptic and disinfectant. Disinfectants are substances that are applied to non-living objects to destroy microorganisms that are living on the objects.
Results or Outcomes: The outcome of this application is the reduction of the possibility of infection, sepsis, or putrefaction when applied to living tissue/skin, and the destruction of microorganisms when applied to non-living objects.
2-(Phenylthio)ethanol, with the chemical formula C₈H₁₀OS and a CAS number of 699-12-7, is an organosulfur compound characterized by the presence of a phenylthio group attached to an ethanol backbone. This compound has a molecular weight of approximately 154.23 g/mol, a density of about 1.1 g/cm³, and a boiling point of 278.4 °C at 760 mmHg. It is primarily used in organic synthesis and has garnered attention for its unique chemical properties and biological activities .
- Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions, which can be utilized in synthetic pathways for more complex molecules.
- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, making it useful for generating various derivatives.
- Radical Formation: Studies have shown that the radical cation of 2-(phenylthio)ethanol can be generated through reactions with one-electron oxidants, revealing its potential in redox chemistry .
Research indicates that 2-(Phenylthio)ethanol exhibits notable biological activities:
- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, suggesting potential applications in health-related fields.
- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, although further research is required to confirm these effects and elucidate mechanisms .
Several methods have been developed for synthesizing 2-(Phenylthio)ethanol:
- Nucleophilic Substitution: This method involves the reaction of phenylthiol with ethylene oxide or other alkylating agents under basic conditions.
- Reduction Reactions: Reduction of corresponding thioesters or sulfoxides can yield 2-(phenylthio)ethanol.
- Catalytic Methods: Some studies have reported the synthesis using catalysts like aluminum phosphate to facilitate reactions involving 2-anilinoethanol and similar compounds .
2-(Phenylthio)ethanol finds applications across various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of indole, benzofuran, and benzothiophene derivatives.
- Pharmaceutical Industry: Its biological properties make it a candidate for drug development, particularly in designing new antimicrobial agents.
- Chemical Research: It is utilized in studies exploring redox chemistry and radical formation .
Interaction studies of 2-(Phenylthio)ethanol with various reagents have revealed its reactivity profile:
- Electrophilic Interactions: The compound can interact with electrophiles due to the presence of both sulfur and hydroxyl functional groups.
- Radical Chemistry: The generation of radical cations has been studied extensively, indicating potential pathways for further reactions that could lead to novel compounds .
Several compounds share structural or functional similarities with 2-(Phenylthio)ethanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Mercaptoethanol | C₂H₆OS | Simple thiol with strong reducing properties |
| Phenethyl alcohol | C₈H₁₀O | Lacks sulfur; primarily used as a solvent |
| Thiophenol | C₆H₅SH | Aromatic thiol; more volatile than phenylthioethanol |
| 2-(Methylthio)ethanol | C₈H₁₀OS | Similar sulfur functionality but with a methyl group |
The presence of the phenylthio group in 2-(Phenylthio)ethanol distinguishes it from other thiols and alcohols, contributing to its unique reactivity and potential applications in organic synthesis and biological systems.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








